molecular formula C15H14N2O2 B2490989 6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2176069-40-0

6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2490989
CAS No.: 2176069-40-0
M. Wt: 254.289
InChI Key: WIQJUGYXDSPUQH-UHFFFAOYSA-N
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Description

6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolo[3,4-b]pyridines. . The structure of this compound consists of a pyridine ring fused with a pyrazole ring, and a methoxybenzoyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a biological probe to investigate cellular processes.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral activities

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzoyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-19-13-6-2-4-11(8-13)15(18)17-9-12-5-3-7-16-14(12)10-17/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQJUGYXDSPUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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